5-Cyclohexylisoxazole-3-carboxylic acid

CAS No.: 908856-66-6

Cat. No.: VC4776505

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908856-66-6 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.218 |

| IUPAC Name | 5-cyclohexyl-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |

| Standard InChI Key | MUPJTIPMJXOUGX-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC(=NO2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

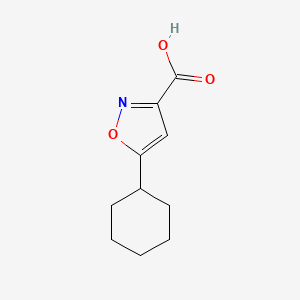

The compound’s core consists of an isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—with a cyclohexyl group at the 5-position and a carboxylic acid group at the 3-position (Figure 1). The cyclohexyl substituent introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.22 g/mol | |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| LogP (Partition Coefficient) | Estimated 1.98 (calculated) |

The carboxylic acid group enhances water solubility under basic conditions, while the cyclohexyl moiety contributes to membrane permeability, a balance critical for pharmacokinetic optimization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-isoxazolecarboxylic acid derivatives often involves cyclocondensation reactions or functional group transformations. A patented method for 3-isoxazolecarboxylic acid synthesis (EP0957097A1) outlines a two-step process :

-

Cyclization: Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form an isoxazoline intermediate.

-

Oxidation and Hydrolysis: The intermediate undergoes base-mediated hydrolysis followed by acidification to yield the carboxylic acid.

For 5-cyclohexyl substitution, strategies may include:

-

Friedel-Crafts Alkylation: Introducing cyclohexyl groups via electrophilic aromatic substitution .

-

Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of cyclohexyl halides with preformed isoxazole intermediates .

Industrial Production Considerations

Scalable synthesis requires optimizing reaction conditions to minimize byproducts. Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 5-position .

-

Purification: Removing residual solvents (e.g., ethyl acetate) and unreacted starting materials via recrystallization or chromatography .

Structural Analogs and Comparative Analysis

Cyclopentyl vs. Cyclohexyl Derivatives

5-Cyclopentylisoxazole-3-carboxylic acid (CAS 908856-67-7) shares similar properties but differs in ring size, affecting steric and electronic profiles. Comparative studies could elucidate how cycloalkyl substituents influence bioactivity and solubility.

| Parameter | 5-Cyclohexyl Derivative | 5-Cyclopentyl Derivative |

|---|---|---|

| Molecular Weight | 195.22 g/mol | 181.19 g/mol |

| LogP | ~2.1 | ~1.9 |

| Synthetic Accessibility | Moderate | Moderate |

Future Research Directions

Unexplored Therapeutic Areas

-

Oncology: Screening for kinase inhibition or apoptosis induction.

-

Neurodegeneration: Targeting oxidative stress pathways.

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume